

Application Notes: Detection of 3-Hydroxytetradecanedioyl-CoA

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Compound of Interest

Compound Name: 3-hydroxytetradecanedioyl-CoA

Cat. No.: B15599554

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxytetradecanedioyl-CoA is a key intermediate in the peroxisomal β -oxidation of tetradecanedioic acid. This metabolic pathway is crucial for the degradation of dicarboxylic acids, which are formed through the ω -oxidation of long-chain fatty acids. The ω -oxidation pathway becomes particularly significant when mitochondrial β -oxidation is impaired, leading to an increased flux of fatty acids through this alternative route.^[1] Consequently, the levels of **3-hydroxytetradecanedioyl-CoA** and other dicarboxylic acid metabolites can serve as important biomarkers for certain metabolic disorders, including defects in fatty acid oxidation.^{[2][3]}

Monitoring the concentration of **3-hydroxytetradecanedioyl-CoA** can provide valuable insights into the metabolic state of cells and tissues, particularly in the context of metabolic diseases, drug toxicity studies, and the investigation of lipid metabolism. Due to the absence of specific commercial immunoassay kits for **3-hydroxytetradecanedioyl-CoA**, a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended approach for its quantification in biological samples.^{[4][5]}

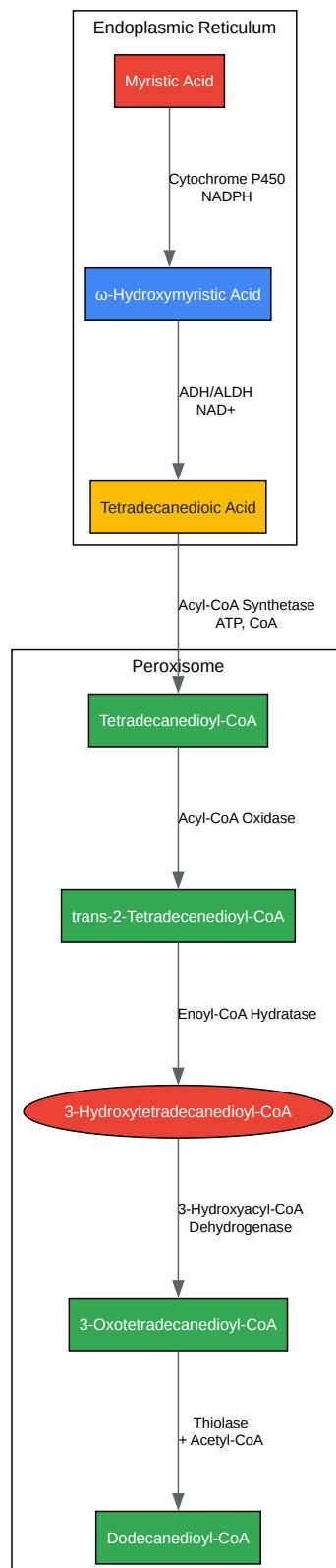
Principle of the Method

The quantification of **3-hydroxytetradecanedioyl-CoA** from biological matrices is achieved through a multi-step process. First, the analyte and an appropriate internal standard are extracted from the sample, typically a tissue homogenate or cell lysate. This is followed by a

solid-phase extraction (SPE) step to remove interfering substances such as phospholipids and salts. The purified extract is then subjected to reversed-phase liquid chromatography to separate **3-hydroxytetradecanediol-CoA** from other acyl-CoA species. Finally, the analyte is detected and quantified using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity for accurate measurement.^{[4][6]}

Metabolic Pathway of 3-Hydroxytetradecanediol-CoA Formation

The formation of **3-hydroxytetradecanediol-CoA** is a multi-organelle process that begins with the ω -oxidation of a C14 monocarboxylic fatty acid (myristic acid) in the endoplasmic reticulum, followed by peroxisomal β -oxidation.



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Caption: Overview of ω -oxidation and subsequent peroxisomal β -oxidation leading to **3-hydroxytetradecanediol-CoA**.

Experimental Protocol: Quantification of 3-Hydroxytetradecanediol-CoA by LC-MS/MS

This protocol provides a general framework for the analysis of **3-hydroxytetradecanediol-CoA**. Optimization of specific parameters may be required depending on the sample type and instrumentation used.

Materials and Reagents

- Standards: **3-Hydroxytetradecanediol-CoA** (as analytical standard) and a suitable internal standard (IS), such as Heptadecanoyl-CoA (C17:0-CoA).
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), and Water (LC-MS grade).
- Reagents: Potassium phosphate monobasic, Ammonium hydroxide, and Formic acid.
- Solid-Phase Extraction (SPE): C18 SPE cartridges.
- Equipment: Homogenizer, Centrifuge, SPE manifold, Nitrogen evaporator, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Sample Preparation

- Tissue Homogenization:
 - Accurately weigh approximately 40-50 mg of frozen tissue.
 - Add 500 μ L of cold 100 mM potassium phosphate buffer (pH 4.9) and 500 μ L of a 3:1:1 mixture of ACN:IPA:MeOH containing the internal standard (e.g., 20 ng of C17:0-CoA).^[4]
 - Homogenize the sample on ice until fully dispersed.
 - Vortex the homogenate for 1 minute.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C.

- Collect the supernatant for SPE.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 3 mL of MeOH, followed by 3 mL of water.
 - Load the supernatant from the previous step onto the cartridge.
 - Wash the cartridge with 3 mL of 50% MeOH in water to remove polar impurities.
 - Elute the acyl-CoAs with 3 mL of MeOH containing 2% ammonium hydroxide.
 - Dry the eluate under a gentle stream of nitrogen.
 - Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:ACN with 0.1% formic acid).

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized.

Liquid Chromatography (LC) Parameters

Parameter	Suggested Value
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient	See table below

LC Gradient

Time (min)	% Mobile Phase B
0.0	2
2.0	2
12.0	98
15.0	98
15.1	2
20.0	2

Mass Spectrometry (MS) Parameters

Parameter	Suggested Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	Desolvation: 800 L/hr; Cone: 50 L/hr
Detection Mode	Selected Reaction Monitoring (SRM)

SRM Transitions

SRM transitions must be optimized by infusing the pure **3-hydroxytetradecanediol-CoA** standard. The precursor ion will be the protonated molecule $[M+H]^+$. The product ions are typically fragments resulting from the cleavage of the phosphopantetheine moiety.

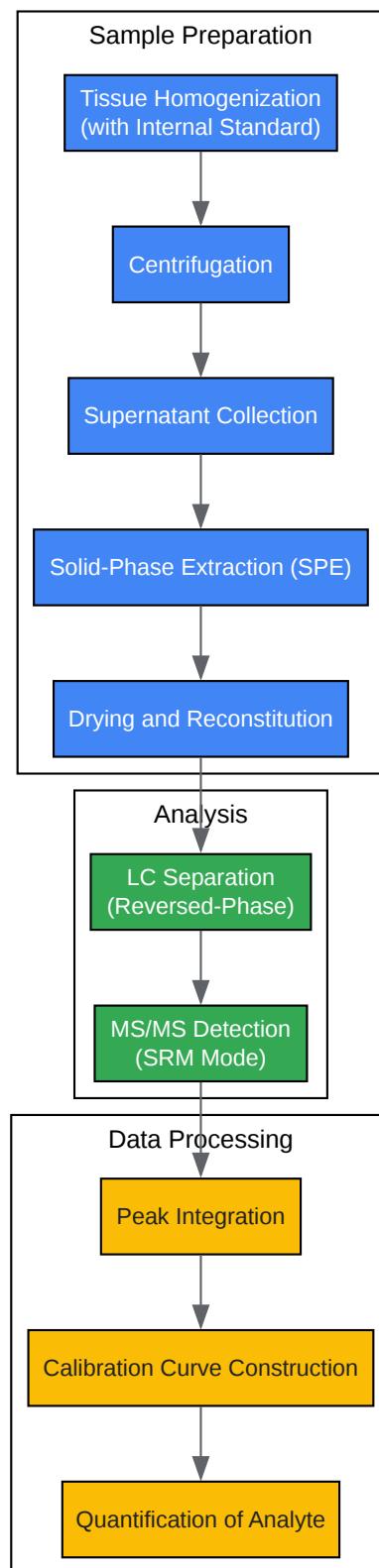
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
3-Hydroxytetradecanediol-CoA	To be determined	To be determined	100	To be optimized	To be optimized
Internal Standard (C17-CoA)	1020.6	513.3	100	50	45

Note: The exact m/z values for **3-hydroxytetradecanediol-CoA** need to be determined empirically using a chemical standard.

Data Analysis and Quantification

- Calibration Curve: Prepare a series of calibration standards by spiking known amounts of **3-hydroxytetradecanediol-CoA** into a blank matrix (e.g., buffer or a tissue extract known to be free of the analyte). Process these standards alongside the unknown samples.
- Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use the resulting linear regression equation to calculate the concentration of **3-hydroxytetradecanediol-CoA** in the unknown samples.

Workflow Diagram



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Caption: Experimental workflow for the quantification of **3-hydroxytetradecanediol-CoA**.

Summary of Quantitative Parameters

The following table summarizes the key quantitative parameters that should be established during method validation to ensure reliable results.

Parameter	Description	Acceptance Criteria
Linearity (R^2)	The correlation coefficient of the calibration curve.	> 0.99
Limit of Detection (LOD)	The lowest concentration of analyte that can be reliably detected.	Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ)	The lowest concentration of analyte that can be accurately quantified.	Signal-to-Noise Ratio ≥ 10
Precision (CV%)	The closeness of agreement between a series of measurements (intra- and inter-day).	$< 15\%$
Accuracy (% Recovery)	The closeness of the measured value to the true value, assessed by spiking a known amount into a matrix.	85-115%
Matrix Effect	The effect of co-eluting, interfering substances on the ionization of the analyte.	Should be assessed and minimized
Stability	The stability of the analyte in the matrix under different storage and processing conditions.	Analyte degradation $< 15\%$

Note: These are general guidelines; specific acceptance criteria may vary based on the application and regulatory requirements.

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